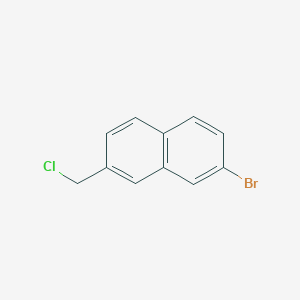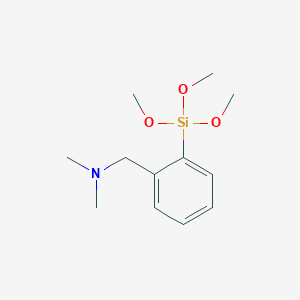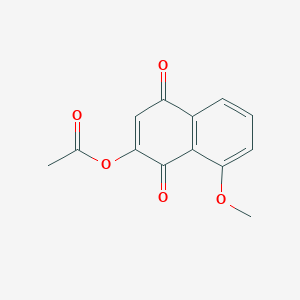
8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate is a chemical compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are commonly found in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate can be achieved through a multi-step process. One common method involves the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a suitable precursor, followed by acetylation. The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like anhydrous tetrabutylammonium fluoride (TBAF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as flash silica gel column chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or acetate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) and acetyl chloride (CH₃COCl) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various naphthoquinone derivatives, hydroquinones, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential antimicrobial and antitumoral properties, it is investigated for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate involves its interaction with cellular components. It can generate reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to apoptosis (programmed cell death) and autophagy (cellular degradation). The compound may also interact with specific molecular targets, such as enzymes involved in redox reactions, and modulate signaling pathways like the PI3K pathway .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A basic naphthoquinone structure with similar redox properties.
5,8-Dihydroxy-1,4-naphthoquinone: Known for its potent biological activities.
2-Methoxy-1,4-naphthoquinone: Another methoxy-substituted naphthoquinone with distinct chemical properties
Uniqueness
8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy and acetate groups contribute to its solubility and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
61266-41-9 |
|---|---|
Molecular Formula |
C13H10O5 |
Molecular Weight |
246.21 g/mol |
IUPAC Name |
(8-methoxy-1,4-dioxonaphthalen-2-yl) acetate |
InChI |
InChI=1S/C13H10O5/c1-7(14)18-11-6-9(15)8-4-3-5-10(17-2)12(8)13(11)16/h3-6H,1-2H3 |
InChI Key |
AEGVQHSVRJJVJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=O)C2=C(C1=O)C(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


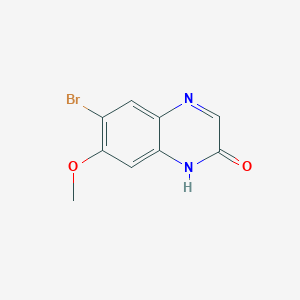
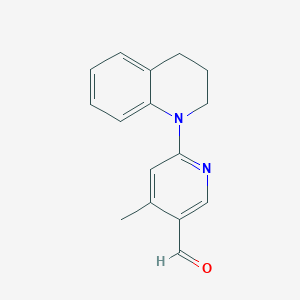
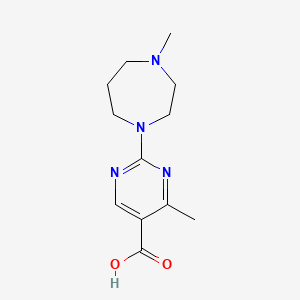
![tert-Butyl (1-methyl-1H-imidazo[4,5-c]pyridin-6-yl)carbamate](/img/structure/B11863474.png)

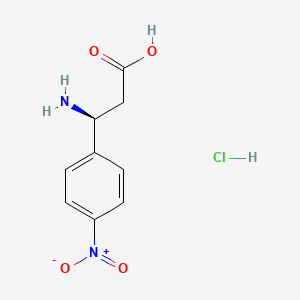
![3-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B11863499.png)

![2,4-Diamino-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B11863506.png)
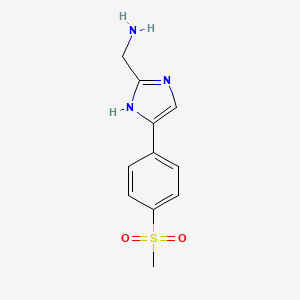
![1,4-Dioxaspiro[4.5]decan-8-ylmagnesium bromide](/img/structure/B11863520.png)

